molecular formula C6H6BrN3 B2591425 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile CAS No. 1454852-95-9

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2591425
CAS No.: 1454852-95-9
M. Wt: 200.039
InChI Key: YGUFOZWTNSRDDX-UHFFFAOYSA-N
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Description

“4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 1454852-95-9 . It has a molecular weight of 200.04 . The compound is typically stored at ambient temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 200.04 . The InChI key for this compound is YGUFOZWTNSRDDX-UHFFFAOYSA-N .

Scientific Research Applications

Heterocyclic Compounds Synthesis

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is involved in the synthesis of diverse heterocyclic compounds. A study described the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with various reagents to produce thiazole derivatives, oxathiepine-6-carbonitriles, and pyrazole derivatives. These compounds were evaluated for their anticancer activities against different cell lines, showcasing the potential biomedical applications of these chemical reactions (Metwally, Abdelrazek, & Eldaly, 2016).

Structural Analysis and Crystallography

Another aspect of research focuses on the structural analysis of compounds related to this compound. The crystal and molecular structure of related compounds have been explored, revealing insights into their molecular interactions and stabilities (Fathima, Khazi, Khazi, & Begum, 2014).

Novel Synthetic Methods

The compound also plays a role in novel synthetic methods. For instance, new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles were synthesized, showcasing the versatility of this compound in forming complex structures. These methods highlight the compound's utility in creating diverse and potentially biologically active structures (Khalafy, Marjani, & Salami, 2014).

Tautomerism Studies

Additionally, research into the tautomerism of 4-bromo substituted 1H-pyrazoles, related to this compound, offers insights into the dynamic nature of these compounds and their potential reactivity and stability under various conditions (Trofimenko et al., 2007).

Safety and Hazards

The compound is considered hazardous and has the signal word "Danger" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFOZWTNSRDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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